
N,N'-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): is a bis-amide compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes two benzamide groups connected by an ethane-1,2-diyl linker. The presence of amino, hydroxy, and methyl groups on the benzamide rings contributes to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of 2-amino-3-hydroxy-4-methylbenzoic acid with ethane-1,2-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the substituent used.
Aplicaciones Científicas De Investigación
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antileishmanial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to bind to and inhibit key enzymes in the Leishmania parasite . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- N,N’-(Ethane-1,2-diyl)bis(benzamide)
- N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide)
- N,N’-(Ethane-1,2-diyl)bis(3-methylbenzamide)
Comparison: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to the presence of both amino and hydroxy groups on the benzamide rings, which enhances its reactivity and biological activity compared to its analogs. The specific substitution pattern on the benzamide rings also contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
85513-29-7 |
|---|---|
Fórmula molecular |
C18H22N4O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-amino-N-[2-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]ethyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C18H22N4O4/c1-9-3-5-11(13(19)15(9)23)17(25)21-7-8-22-18(26)12-6-4-10(2)16(24)14(12)20/h3-6,23-24H,7-8,19-20H2,1-2H3,(H,21,25)(H,22,26) |
Clave InChI |
ILBYSEUITFPOHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)NCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


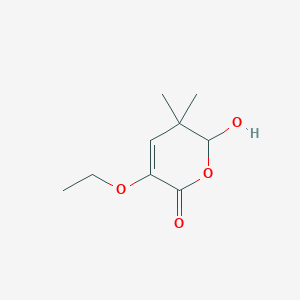
![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)


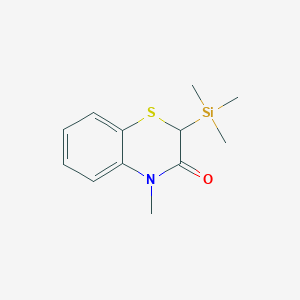
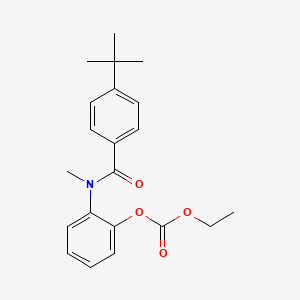
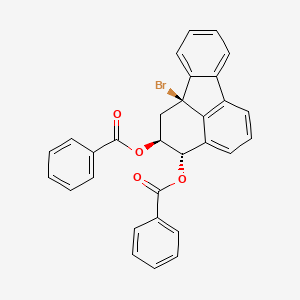
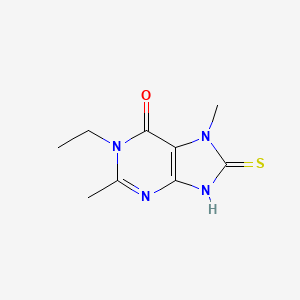
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
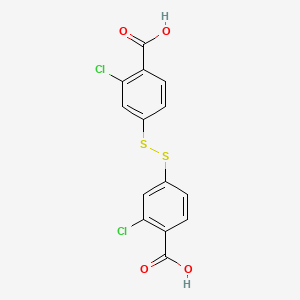

![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)

